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Compound of Interest

Compound Name: m-Xylylenediamine

Cat. No.: B075579

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and
physical property data for m-Xylylenediamine (m-XDA). The information is compiled from
various scientific sources to support research, development, and safety applications involving
this compound.

~hemical Identi

Name m-Xylylenediamine

1,3-Benzenedimethanamine, MXDA, 1,3-

Synonyms Bis(aminomethyl)benzene
CAS Number 1477-55-0

Molecular Formula CsHi12N:2

Molecular Weight 136.19 g/mol

Chemical Structure See Figure 1

Physical Properties

A summary of the key physical properties of m-Xylylenediamine is presented in Table 1.
These values have been compiled from various sources and represent the most commonly
cited figures.
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Table 1: Physical Properties of m-Xylylenediamine

Property Value Source(s)
Appearance Colorless liquid [1]
Boiling Point 247 °C at 760 mmHg [2]

265 °C at 745 mmHg

Melting Point 14 °C [2]
Density 1.032 g/cm3 at 20 °C [2]
1.051 g/mL at 25 °C [3]

Vapor Pressure 0.03 mmHg at 25 °C [2]

15 mmHg at 145 °C

Flash Point 117 °C [2]
Solubility in Water Miscible at 20 °C [2]
Refractive Index (n20/D) 1.571

Thermochemical Data

Experimental data for some core thermochemical properties of m-Xylylenediamine, such as
the standard enthalpy of formation from combustion, standard molar entropy, and heat
capacity, are not readily available in the reviewed literature. However, thermodynamic
properties related to its dissociation in agueous solutions have been determined.

A study by Henni, et al. (2020) investigated the dissociation constants of m-Xylylenediamine
and determined related thermodynamic properties over a temperature range of 288.15 to
323.15 K.[4] These properties, including the standard state enthalpy, entropy, and Gibbs free
energy changes for the dissociation reactions, were regressed using the van't Hoff equation.[4]

In the absence of direct experimental data for properties like the standard enthalpy of
formation, computational estimation methods such as the Joback method can be employed.[5]
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[6][7] The Joback method is a group contribution technique that predicts various
thermodynamic properties from the molecular structure alone.[5]

Table 2: Thermodynamic Properties of Dissociation for m-Xylylenediamine

Parameter Value Conditions Source
pKai 9.52 20 °C [3]
pKaz 8.3 20 °C [3]

) Determined via
Thermodynamic ] o
) potentiometric titration
Properties from 288.15-323.15K [4]
) o and van't Hoff
Dissociation )
equation

Experimental Protocols

Detailed methodologies for the determination of key physical and thermochemical properties
are crucial for data validation and replication. The following sections outline the experimental
protocols for vapor pressure and pKa determination.

The static method is a common technique for measuring the vapor pressure of a substance at
different temperatures.

e Principle: A sample of the substance is placed in a thermostated, evacuated container. The
pressure of the vapor in equilibrium with the condensed phase (liquid or solid) is measured
at a constant temperature.

o Apparatus: The setup typically consists of an equilibrium cell, a pressure measuring device
(e.g., a manometer or a pressure transducer), a temperature-controlled bath or oven, and a
vacuum system.

e Procedure:

o The sample is introduced into the equilibrium cell.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.scribd.com/document/269556674/Physical-Properties-Estimation-by-Jobak-UNIFAC-Method
https://www.egichem.com/tools/calculators/joback/
https://en.wikipedia.org/wiki/Joback_method
https://www.benchchem.com/product/b075579?utm_src=pdf-body
https://www.add-tek.com/product/advance-chemicals/mxda.html
https://www.add-tek.com/product/advance-chemicals/mxda.html
https://pubs.acs.org/doi/abs/10.1021/acs.jced.0c00574
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The system is evacuated to remove air and other volatile impurities. This degassing step is
critical for accurate measurements.

The equilibrium cell is brought to the desired temperature and allowed to reach thermal
equilibrium.

The pressure of the vapor in the headspace above the sample is measured.

The temperature is then adjusted to the next setpoint, and the measurement is repeated to
obtain a vapor pressure curve.

Potentiometric titration is a widely used method for determining the dissociation constants

(pKa) of acids and bases.

» Principle: A solution of the substance is titrated with a standard solution of a strong acid or

base. The potential of a suitable electrode (e.g., a pH electrode) is monitored as a function of

the volume of titrant added. The equivalence point(s) of the titration, which correspond to the

pKa value(s), are determined from the titration curve.

o Apparatus: The setup includes a pH meter with a glass electrode, a burette for the titrant, a

stirrer, and a temperature-controlled titration vessel.

e Procedure:

[e]

A known amount of m-Xylylenediamine is dissolved in a suitable solvent (typically water).
The solution is placed in the titration vessel and the initial pH is recorded.

A standard solution of a strong acid (e.g., HCI) is added in small increments from the
burette.

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded
once the reading stabilizes.

The titration is continued past the equivalence point(s).

The pKa values are determined from the titration curve, often by finding the pH at the half-
equivalence point(s).
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o By performing the titration at different temperatures, the van't Hoff equation can be used to
calculate the standard enthalpy change (AH°®), entropy change (AS®), and Gibbs free
energy change (AG°) of the dissociation process.[4]

Synthesis Pathway

m-Xylylenediamine is primarily produced through the hydrogenation of isophthalonitrile.[2]
The reaction involves the reduction of the two nitrile groups to primary amine groups.
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Figure 1. Synthesis of m-Xylylenediamine from Isophthalonitrile.

The synthesis is typically carried out in a fixed-bed reactor under elevated temperature and
pressure.[8] A common catalyst used is Raney nickel or a nickel-based catalyst on a support
like magnesium aluminum oxide (Ni/MgAIO).[8][9] The reaction is often performed in the
presence of a solvent, such as a mixture of an aromatic hydrocarbon and an alcohol, and may
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include ammonia to suppress side reactions.[9] Reaction conditions can vary, with
temperatures ranging from 40-140 °C and pressures from 1.0-10 MPa.[8][9]

Conclusion

This technical guide has summarized the available physical and thermochemical data for m-
Xylylenediamine. While a good body of data exists for its physical properties and dissociation
thermodynamics, experimentally determined values for core thermochemical properties such

as the standard enthalpy of formation, standard molar entropy, and heat capacity are not well-
documented in the public literature. The provided experimental protocols and synthesis
pathway offer a practical framework for researchers and professionals working with this
important industrial chemical. For applications requiring high-accuracy thermochemical data not
found herein, direct experimental measurement or validated computational modeling is
recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical
Data for m-Xylylenediamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075579#thermochemical-data-for-m-xylylenediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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